An In-depth Technical Guide to 4-Chlorophenylhydrazine Hydrochloride: Properties, Synthesis, and Applications
An In-depth Technical Guide to 4-Chlorophenylhydrazine Hydrochloride: Properties, Synthesis, and Applications
This technical guide provides a comprehensive overview of the core properties, synthesis, and significant applications of 4-chlorophenylhydrazine (B93024) hydrochloride. Designed for researchers, scientists, and professionals in drug development, this document consolidates essential data, outlines detailed experimental protocols, and visualizes key chemical processes to facilitate a deeper understanding of this versatile chemical intermediate.
Core Properties
4-Chlorophenylhydrazine hydrochloride is a substituted phenylhydrazine (B124118) salt that serves as a crucial building block in organic synthesis, particularly in the pharmaceutical and agrochemical industries. Its hydrochloride form enhances stability and simplifies handling compared to the free base.
Physical and Chemical Properties
The fundamental physical and chemical characteristics of 4-chlorophenylhydrazine hydrochloride are summarized in the table below, providing a quick reference for laboratory and research applications.
| Property | Value | Source(s) |
| CAS Number | 1073-70-7 | [1][2] |
| Molecular Formula | C₆H₇ClN₂·HCl | [1][3] |
| Molecular Weight | 179.05 g/mol | [1][2] |
| Appearance | White to off-white or light pink/red crystalline powder | [1][3][4] |
| Melting Point | 210-218 °C (decomposes) | [1] |
| Solubility | Soluble in hot water and methanol. | [2][4] |
| Purity | ≥98% (HPLC) | [1] |
Spectral Data
Spectroscopic data is critical for the identification and characterization of 4-chlorophenylhydrazine hydrochloride. Key spectral information is detailed below.
| Spectrum Type | Key Data/Reference |
| ¹H NMR | Data available. |
| IR | Data available. |
| Mass Spectrometry | Data available. |
Safety and Handling
4-Chlorophenylhydrazine hydrochloride is classified as a hazardous substance and requires careful handling in a laboratory setting.[5]
| Hazard Classification | GHS Pictograms | Hazard Statements | Precautionary Statements |
| Acute toxicity (Oral, Dermal, Inhalation) | GHS07 | H302, H312, H332: Harmful if swallowed, in contact with skin, or if inhaled. | P280: Wear protective gloves/protective clothing/eye protection/face protection. |
| Skin and eye irritation | GHS07 | Causes skin and serious eye irritation. | IF ON SKIN or IN EYES: Rinse cautiously with water; seek medical advice if irritation persists. |
Experimental Protocols
Detailed methodologies for the synthesis and analysis of 4-chlorophenylhydrazine hydrochloride are crucial for its effective application in research and development.
Synthesis of 4-Chlorophenylhydrazine Hydrochloride
A common and efficient method for the synthesis of 4-chlorophenylhydrazine hydrochloride involves the diazotization of 4-chloroaniline (B138754), followed by reduction.[5]
Materials:
-
4-chloroaniline
-
Hydrochloric acid (concentrated)
-
Sodium nitrite (B80452)
-
Sodium sulfite (B76179) or ammonium (B1175870) sulfite
-
Water
Procedure:
-
Diazotization: 4-chloroaniline is dissolved in a hydrochloric acid solution and cooled to 0-5 °C. An aqueous solution of sodium nitrite is then added dropwise while maintaining the low temperature to form the diazonium salt.
-
Reduction: The resulting diazonium salt solution is then added to a solution of sodium sulfite or ammonium sulfite.
-
Isolation: The reaction mixture is acidified with hydrochloric acid, leading to the precipitation of 4-chlorophenylhydrazine hydrochloride. The precipitate is then filtered, washed, and dried to yield the final product.
Analytical Method: High-Performance Liquid Chromatography (HPLC)
A reverse-phase HPLC method can be employed for the purity analysis of 4-chlorophenylhydrazine hydrochloride and to detect any isomeric impurities.
Instrumentation:
-
HPLC system with a UV detector
-
C18 analytical column
Mobile Phase:
-
A gradient mixture of an aqueous buffer (e.g., phosphate (B84403) buffer) and an organic solvent (e.g., acetonitrile (B52724) or methanol).
Procedure:
-
Standard and Sample Preparation: Prepare standard solutions of 4-chlorophenylhydrazine hydrochloride and any known impurities in a suitable diluent. Dissolve the sample to be analyzed in the same diluent.
-
Chromatographic Conditions: Set the column temperature, flow rate, and injection volume. The UV detector wavelength should be set to an appropriate value for optimal detection (e.g., 254 nm).
-
Analysis: Inject the standard and sample solutions into the HPLC system and record the chromatograms. The purity of the sample can be determined by comparing the peak areas.
Applications in Drug Development and Organic Synthesis
4-Chlorophenylhydrazine hydrochloride is a versatile reagent with significant applications in the synthesis of pharmaceuticals and other fine chemicals.[1][5]
Fischer Indole (B1671886) Synthesis
One of the most prominent applications of 4-chlorophenylhydrazine hydrochloride is as a key starting material in the Fischer indole synthesis. This reaction is a classic method for preparing indoles, which are important structural motifs in many biologically active compounds.[3] The process involves the reaction of a phenylhydrazine with an aldehyde or ketone in the presence of an acid catalyst.
The general mechanism of the Fischer indole synthesis is depicted in the following diagram:
Synthesis of Bioactive Molecules
Due to its role in the Fischer indole synthesis and other reactions, 4-chlorophenylhydrazine hydrochloride is a precursor to a wide range of bioactive molecules. These include compounds with potential anti-cancer and anti-inflammatory properties.[6]
The role of 4-chlorophenylhydrazine hydrochloride as a building block in the synthesis of these compounds is illustrated below:
Conclusion
4-Chlorophenylhydrazine hydrochloride is a chemical intermediate of significant value in the fields of medicinal chemistry and organic synthesis. Its well-defined properties and reactivity, particularly in the Fischer indole synthesis, make it an indispensable tool for the development of novel therapeutic agents and other fine chemicals. A thorough understanding of its characteristics, synthesis, and handling is essential for its safe and effective utilization in research and industrial settings.
References
- 1. 4-Chlorophenylhydrazine hydrochloride(1073-70-7) 1H NMR [m.chemicalbook.com]
- 2. Bot Verification [rasayanjournal.co.in]
- 3. chemimpex.com [chemimpex.com]
- 4. Hydrazine, (4-chlorophenyl)-, hydrochloride (1:1) | C6H8Cl2N2 | CID 71600 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. scispace.com [scispace.com]
- 6. (4-Chlorophenyl)hydrazine | C6H7ClN2 | CID 70624 - PubChem [pubchem.ncbi.nlm.nih.gov]
